molecular formula C20H41NO B3053385 N,N-Dibutyldodecanamide CAS No. 5343-44-2

N,N-Dibutyldodecanamide

Cat. No.: B3053385
CAS No.: 5343-44-2
M. Wt: 311.5 g/mol
InChI Key: MFARGUPPFBTESX-UHFFFAOYSA-N
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Description

Significance of N,N-Dialkylamides in Contemporary Chemical Science

N,N-dialkylamides are a class of compounds with considerable importance in both industrial and research settings. Their utility stems from their unique chemical and physical properties, which are influenced by the nature of the alkyl chains attached to the nitrogen and the carbonyl group. researchgate.net

One of the most significant areas of research for N,N-dialkylamides is in the field of solvent extraction, particularly for the reprocessing of spent nuclear fuels. researchgate.net Compounds like N,N-dihexyloctanamide (DHOA) have been identified as promising extractants for actinides such as uranium and thorium. researchgate.net The efficiency of these amides in extraction processes is a subject of ongoing study, with research focusing on how varying the alkyl chain lengths affects their physical and chemical properties. researchgate.net Density functional theory (DFT) has been employed to understand the coordination of N,N-dialkylamides with actinides like protactinium (Pa(V)) to guide the design of more effective extractants. researchgate.net

Beyond nuclear chemistry, N,N-dialkylamides serve as versatile aprotic solvents. tuodaindus.com Their high boiling points and excellent solvating power for a range of organic and inorganic compounds make them suitable for various chemical reactions and formulations. tuodaindus.com They are also found in applications such as additives in lubricants and fuels, where they contribute to anti-wear and lubricity properties. ontosight.ai Furthermore, some N,N-dialkylamides are used as synergists in pesticidal preparations, enhancing the effectiveness of active ingredients. google.com The field of organometallic chemistry also recognizes N,N-dialkylamides as a class of metalorganic compounds, which contain organic ligands bonded to a metal atom. wikipedia.org

Research Landscape of N,N-Dibutyldodecanamide: An Overview

The research landscape for this compound is primarily concentrated on its industrial applications. It is recognized as a synthetic chemical used as an additive in lubricants and fuels. ontosight.ai Its primary function in these roles is to improve lubricity and provide anti-wear characteristics, which helps in reducing friction between metal surfaces and extending the life of machinery. ontosight.ai It is also used as an additive in fuels to enhance combustion efficiency. ontosight.ai

Further research and development are exploring new potential applications for this compound. ontosight.ai The synthesis of N,N-disubstituted carboxamides, the class to which this compound belongs, is a well-established area of organic chemistry, with various methods developed for their preparation. google.com

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC18H37NO ontosight.ai
Molecular Weight283.49 g/mol ontosight.ai

Scope and Research Objectives for this compound Investigations

The primary research objectives for this compound are closely tied to its established and potential applications. A key area of investigation is the optimization of its performance as a lubricant and fuel additive. This includes studying its mechanism of action in reducing friction and wear at the molecular level and exploring how its structure can be modified to enhance these properties further.

Future research could also aim to broaden the applications of this compound. Drawing from the diverse functions of other N,N-dialkylamides, investigations could explore its potential as a specialized solvent in organic synthesis or as an extractant in hydrometallurgical processes. A deeper understanding of its physical properties, such as viscosity, density, and interfacial tension, especially as a function of temperature, would be crucial for these potential new roles. researchgate.net

Furthermore, in line with the growing emphasis on green chemistry, research could focus on developing more environmentally sustainable synthesis routes for this compound and evaluating its biodegradability and environmental fate. ontosight.ai

Properties

IUPAC Name

N,N-dibutyldodecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H41NO/c1-4-7-10-11-12-13-14-15-16-17-20(22)21(18-8-5-2)19-9-6-3/h4-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFARGUPPFBTESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCC(=O)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968098
Record name N,N-Dibutyldodecanamide
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Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5343-44-2
Record name N,N-Dibutyldodecanamide
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Synthetic Methodologies and Advanced Spectroscopic Characterization of N,n Dibutyldodecanamide

Established Synthetic Pathways for N,N-Dibutyldodecanamide

The primary and most direct method for synthesizing N,N-disubstituted amides, including this compound, is the condensation reaction between a carboxylic acid and a secondary amine. bath.ac.uk This process involves the reaction of dodecanoic acid (lauric acid) with dibutylamine (B89481). ontosight.ai To facilitate this reaction, especially under milder conditions, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride.

A common pathway, therefore, involves the reaction of dodecanoyl chloride with dibutylamine. This is a type of nucleophilic acyl substitution where the nitrogen atom of dibutylamine attacks the electrophilic carbonyl carbon of dodecanoyl chloride. The reaction typically requires a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Another established method involves the direct thermal condensation of the carboxylic acid and amine, which is highly atom-efficient as water is the only byproduct. bath.ac.uk

Catalytic Approaches in this compound Synthesis

To enhance reaction rates, improve yields, and allow for milder reaction conditions, various catalytic systems have been developed for amide synthesis. While direct catalytic synthesis data for this compound is limited, general catalytic methods for N,N-disubstituted amides are applicable.

Boronic Acid Catalysis : Phenylboronic acids, particularly those with ortho-iodo or ortho-bromo substituents, have been shown to catalyze the amidation of carboxylic acids at room temperature with catalyst loadings as low as 10 mol%. bath.ac.uk

Transition Metal Catalysis : Ruthenium-based catalysts, often generated in situ from precursors like RuH2(PPh3)4 combined with an N-heterocyclic carbene (NHC), can directly couple primary alcohols with primary alkylamines to form secondary amides. organic-chemistry.org This "borrowing hydrogen" methodology represents an efficient, atom-economical route, although it is more commonly applied for secondary amide synthesis. Aerobic oxidative coupling of alcohols and amines to form amides is also possible using copper/ABNO catalyst systems. organic-chemistry.org

Biocatalysis : Enzymatic routes offer high selectivity under mild conditions. Carboxylic acid reductases (CARs), for instance, can be engineered to selectively catalyze amide bond formation between fatty acids and amines, avoiding competing esterification reactions. nih.gov This approach is particularly valuable for creating sustainable surfactants and other complex amides.

Optimization of Reaction Conditions and Yields in this compound Production

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include temperature, reactant concentration, choice of solvent, and the use of coupling agents.

For syntheses using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid, reaction conditions are typically mild, often proceeding at room temperature. bath.ac.ukmdpi.com The choice of solvent can influence reaction rates and solubility of reactants and products. In direct thermal condensation, higher temperatures are required to drive off the water byproduct, often with azeotropic removal using a suitable solvent like toluene (B28343).

In catalytic systems, the optimization of catalyst loading, ligand choice, and reaction time is essential. For biocatalytic synthesis, parameters such as pH, temperature, and substrate concentration must be finely tuned to the enzyme's optimal activity range. For example, in one study, a significant reduction in the required amine concentration was achieved through careful reaction optimization using a design of experiments (DoE) approach. nih.gov

Table 1: General Parameters for Optimizing this compound Synthesis

ParameterCondition / MethodPurposeCitation
Activation Use of coupling agents (e.g., DCC)Increases reactivity of the carboxylic acid. bath.ac.uk
Catalyst Boronic acids, Ruthenium complexesLowers activation energy, allows milder conditions. bath.ac.ukorganic-chemistry.org
Temperature Varies (Room temp. to high temp.)Controls reaction rate; higher temp for thermal condensation. bath.ac.uk
Solvent Toluene, DichloromethaneSolubilizes reactants, can aid in water removal. rsc.org
Byproduct Removal Use of a base (e.g., triethylamine) or azeotropic distillationDrives equilibrium towards product formation.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of this compound

Following synthesis, a suite of spectroscopic techniques is employed to confirm the molecular structure of this compound and assess its purity. These methods provide detailed information on functional groups, molecular framework, and molecular mass.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis in this compound Systems

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is characterized by several key absorption bands. researchgate.netresearchgate.net The most prominent feature is the strong carbonyl (C=O) stretching vibration, known as the Amide I band, which appears in the region of 1630-1680 cm⁻¹. cnr.it As a tertiary amide, this compound lacks an N-H bond, and therefore, the Amide II band (associated with N-H bending) is absent from its spectrum. cnr.it

Other significant peaks include the C-N stretching vibration and the various stretching and bending vibrations of the C-H bonds in the long dodecanoyl and butyl alkyl chains. neuroquantology.com FT-IR is frequently used in studies involving N,N-dialkylamides to investigate the coordination of the amide's carbonyl oxygen to metal ions, as seen in solvent extraction systems. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupCitation
~2850-2960Symmetric & Asymmetric StretchingC-H (Alkyl) cnr.it
~1630-1680Stretching (Amide I Band)C=O (Amide) cnr.it
~1465Bending (Scissoring)-CH₂- neuroquantology.com
~1250-1300StretchingC-N acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination of this compound Analogues

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. conicet.gov.ar For N,N-disubstituted amides, the partial double bond character of the C-N bond can lead to hindered rotation, potentially resulting in magnetic non-equivalence of the two N-butyl groups. conicet.gov.ar This can manifest as separate sets of signals for each butyl group in the NMR spectrum.

¹H NMR : The proton NMR spectrum of this compound would show characteristic signals for the protons of the dodecanoyl and butyl chains. This includes a triplet for the terminal methyl group of the dodecanoyl chain, a complex multiplet for the long methylene (B1212753) chain, a triplet for the α-methylene group adjacent to the carbonyl, and distinct signals for the N-butyl groups. libretexts.org

¹³C NMR : The carbon NMR spectrum would display a signal for the carbonyl carbon in the downfield region (typically ~170 ppm). It would also show separate signals for each unique carbon atom in the dodecanoyl and butyl chains, providing a carbon map of the molecule. libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Dodecanoyl Chain
-C(=O)--~173
α-CH₂~2.2-2.4 (t)~35
(CH₂)₉~1.2-1.6 (m)~22-32
Terminal CH₃~0.8-0.9 (t)~14
N-Butyl Chains
α-CH₂ (N-CH₂)~3.2-3.4 (t)~45-47
β, γ-CH₂~1.3-1.7 (m)~20, 30-32
Terminal CH₃~0.9-1.0 (t)~14
Note: Predicted values are based on standard chemical shift ranges for similar structures. The hindered rotation around the C-N bond may cause splitting of the N-butyl signals. t = triplet, m = multiplet.

Mass Spectrometry (MS) for this compound and Its Reaction Products

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. For this compound (C₂₀H₄₁NO), the expected molecular weight is approximately 311.55 g/mol . bldpharm.comguidechem.com

In techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), the molecule is ionized, commonly forming a protonated molecular ion [M+H]⁺ with an m/z value of approximately 312.56. nih.gov The fragmentation of N,N-disubstituted amides typically involves cleavage at bonds adjacent to the carbonyl group and the nitrogen atom. Common fragmentation pathways include α-cleavage and McLafferty rearrangement, which can give rise to characteristic fragment ions that help confirm the structure. For instance, cleavage of the C-N bond or within the alkyl chains would produce smaller charged fragments that are detected by the mass analyzer. ESI-MS is also particularly useful for studying the stoichiometry of metal-amide complexes formed during solvent extraction processes. tandfonline.comresearchgate.net

Table 4: Expected Key Ions in the Mass Spectrum of this compound

m/z Value (approx.)IonDescription
312.56[M+H]⁺Protonated Molecular Ion
284.51[M-C₂H₃]⁺Loss of an ethyl group fragment
270.48[M-C₃H₅]⁺Loss of a propyl group fragment
128.14[C₈H₁₈N]⁺Dibutylamine fragment cation
100.12[C₅H₁₀NO]⁺Fragment from McLafferty rearrangement
Note: Fragmentation is complex and these represent only a few possible characteristic ions.

UV-Visible Spectroscopy in this compound-Containing Systems

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. matanginicollege.ac.in It is particularly valuable for investigating systems where this compound acts as a ligand in the formation of metal complexes. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. matanginicollege.ac.in In the context of this compound, which contains a carbonyl chromophore (C=O), electronic transitions such as n→π* are possible. ijprajournal.com

The primary application of UV-Vis spectroscopy for this compound is in the study of solvent extraction systems, especially for the extraction of metal ions like uranium(VI) from acidic solutions. researchgate.netiaea.org Although this compound itself has a relatively simple UV spectrum, its complexation with metal ions leads to significant changes in the absorption spectrum. These changes provide critical information about the formation, stoichiometry, and structure of the extracted metal-ligand species. tandfonline.com

When this compound (DBDA) coordinates with a metal ion, such as the uranyl ion (UO₂²⁺), the electronic environment of the chromophore and the metal ion is altered. This alteration results in the appearance of new absorption bands or shifts in the wavelength of maximum absorbance (λmax) of existing bands. For instance, the complex UO₂(NO₃)₂·2DBDA is often formed in the extraction of uranium from nitric acid media. iaea.org

By systematically varying the concentrations of the metal ion and the this compound ligand and monitoring the corresponding changes in the UV-Vis absorbance, researchers can employ methods like the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex formed in the organic phase.

The table below presents hypothetical, yet representative, UV-Visible spectral data for a system involving the extraction of Uranyl Nitrate (B79036) with this compound. Such data is instrumental in characterizing the coordination complex.

Species Solvent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Transition Type
This compoundKerosene (B1165875)/Alkane~220Lown→π*
Uranyl Nitrate (UO₂(NO₃)₂)Aqueous Nitric Acid403, 415, 427~8f-f transitions (Uranyl ion)
UO₂(NO₃)₂·2DBDA ComplexKerosene/Alkane418, 430, 442Increased ε compared to free UO₂²⁺Perturbed f-f transitions / Ligand-to-Metal Charge Transfer

Coordination Chemistry and Complexation Behavior of N,n Dibutyldodecanamide with Metal Ions

Fundamental Principles of Amide-Based Metal Ion Extraction

The extraction of metal ions using N,N-disubstituted amides, such as N,N-Dibutyldodecanamide, is a significant area of research, particularly for applications in nuclear fuel reprocessing where they are considered potential alternatives to tributylphosphate (TBP). tandfonline.comosti.gov The fundamental principle of this solvent extraction process relies on the formation of a neutral complex between the metal salt and the amide ligand, which is then soluble in an organic diluent.

The primary interaction driving the extraction is the coordination bond between the oxygen atom of the amide's carbonyl group and the metal cation. iaea.org The basicity of this oxygen atom is a key factor determining the amide's ability to enter the coordination sphere of the metal ion. scispace.com This interaction leads to the formation of an ion-association compound. scispace.com The stability of the formed complex and, consequently, the extraction efficiency, is influenced by several factors:

Acidity of the Metal Ion: The charge and size of the metal ion determine its acidity. Small, highly charged cations are more acidic and tend to form more stable complexes. scispace.com

Basicity of the Ligand: The electron-donating ability of the carbonyl oxygen influences the strength of the coordination bond. scispace.com

Steric Factors: The size and branching of the alkyl groups on both the nitrogen atom and the acyl group of the amide can cause steric hindrance, which affects the complex formation. scispace.com Generally, branching in the alkyl chains can decrease the extraction efficiency, particularly for more highly charged ions. scispace.com

Aqueous Phase Acidity: The concentration of nitric acid in the aqueous phase plays a crucial role. At low acidities, amides act as neutral extractants. tandfonline.comiaea.org However, as acidity increases, they can behave as anionic extractants, forming new species with protonated amide ligands in the outer coordination sphere of the metal. tandfonline.com

Non-Ideal Behavior: In concentrated solutions, the relationship between the distribution coefficient and the ligand concentration can deviate from simple stoichiometry, indicating complex interactions in the organic phase that are not attributed to the formation of new chemical species. tandfonline.com This non-ideal behavior is a characteristic feature of amide extraction systems. tandfonline.com

Theoretical studies, such as Density Functional Theory (DFT), have further elucidated these principles, showing that the solvent environment (aqueous vs. organic phase) and dynamic effects significantly influence the structure, stability, and binding modes of the uranyl-amide complexes. nih.govrsc.org

Extraction Mechanism and Stoichiometry of this compound Complexes with Actinides

N,N-dialkylamides are effective extractants for actinide cations, primarily through a solvation-type mechanism where the neutral amide molecule solvates the neutral metal-nitrate salt. tandfonline.comiaea.org The driving force for the transfer of the metal ion from the aqueous phase to the organic phase is the formation of a bond between the carbonyl oxygen of the amide and the actinide cation. iaea.org

For actinides like Uranium(VI) and Plutonium(IV), extraction from nitric acid media at low concentrations involves the formation of neutral complexes. tandfonline.comiaea.org The structure of the amide, including the length and branching of the alkyl chains, significantly impacts the extraction efficiency and selectivity among different actinides. osti.govresearchgate.net

The extraction of Uranium(VI) by N,N-dialkylamides from nitric acid solutions has been extensively studied. For this compound and similar long-chain amides, the extraction of U(VI) is efficient. iaea.org Studies on a series of N,N-dibutyl-alkyl-amides (octanamide, decanamide, and dodecanamide) showed that the change in the length of the acyl chain does not have an apparent effect on the extraction of Uranium(VI). iaea.org

The generally accepted stoichiometry for the extracted uranium complex with N,N-dialkylamides (A) is UO₂(NO₃)₂·2A . researchgate.net This indicates that two amide molecules coordinate to the uranyl nitrate (B79036) species. researchgate.net DFT studies confirm that the stepwise formation of this disolvated complex, [UO₂(NO₃)₂L₂], is energetically favorable. nih.govrsc.org These computational studies also reveal that nitrate anions can have versatile binding modes (monodentate or bidentate) depending on the solvent environment, and that the complex structures at the water/organic interface are more similar to their structure in water than in the gas phase. nih.gov The extraction mechanism may involve the complexation of the amide ligand with the uranyl ion directly at the liquid-liquid interface. nih.gov

The structure of the amide has a pronounced effect on extraction efficiency. Increasing the steric bulk on the acyl group generally decreases the extraction constant for uranium.

ExtractantConditional Extraction Constant (K_ex) for U(VI)
di-(2-ethylhexyl)acetamide (D2EHAA)34.0 ± 2.0
di-(2-ethylhexyl)propionamide (D2EHPRA)5.6 ± 0.4
di-(2-ethylhexyl)isobutyramide (D2EHIBA)1.2 ± 0.1
di-(2-ethylhexyl)pivalamide (D2EHPVA)0.51 ± 0.03

Table 1: Conditional extraction constants for U(VI) with various N,N-dialkylamides, demonstrating the effect of steric hindrance near the carbonyl group. Data from researchgate.net.

The extraction of Thorium(IV) by N,N-dialkylamides is generally less efficient than that of Uranium(VI). scispace.comresearchgate.net A key finding for this compound is that the extraction of Thorium(IV) decreases as the length of the carbonyl chain increases. iaea.org This contrasts with the behavior observed for U(VI), where chain length has little effect. iaea.org

The stoichiometry of the extracted thorium complex can be more varied than that of uranium. Investigations with similar amides suggest that Th(IV) can form both di- and trisolvated complexes, such as Th(NO₃)₄(Amide)₂ and potentially Th(NO₃)₄(Amide)₃ , in the inner coordination sphere. tandfonline.com The extraction of thorium is also highly dependent on the acidity of the aqueous phase. scispace.com The steric hindrance caused by branched alkyl groups on the amide typically leads to a greater decrease in extraction efficiency for Th(IV) compared to U(VI). scispace.com This difference in extraction behavior provides a basis for the separation of uranium from thorium using appropriately structured amide extractants. researchgate.net

Zirconium(IV): The extraction of Zirconium(IV), a small and highly charged cation, with N,N-dialkylamides is sensitive to the extractant's structure. scispace.com Branching of the alkyl chains tends to cause a significant decrease in Zr(IV) extraction. scispace.com While specific data for this compound is limited, studies with related tridentate diglycolamide (DGA) ligands show they form strong complexes with Zr(IV) and extract it efficiently from nitric acid, often with high distribution ratios compared to other metal ions. researchgate.net The extraction of Zr(IV) from sulfuric acid solutions with amine extractants like trioctylamine (B72094) has also been demonstrated, forming complexes such as [Zr]/[TOA] with a ratio of approximately 0.5. mdpi.com

Chromium(VI): The extraction of Chromium(VI) from industrial wastewater has been successfully demonstrated using long-chain amides. researchgate.net The mechanism depends on the acidity of the solution. Chromic acid and dichromate acid are extracted by forming neutral and ion-association complexes, respectively, with the amide. researchgate.net In acidic solutions, Cr(VI) exists as H₂CrO₄ and HCr₂O₇⁻, which can be extracted. The process is effective, with studies showing over 99% chromium extraction is achievable. researchgate.net Other methods for Cr(VI) determination also rely on extraction, often involving complexation with reagents like 1,5-diphenylcarbazide (B1670730) after separation from other species. nih.govmdpi.com

Samarium(III): Trivalent lanthanides like Samarium(III) can be extracted by amide-based ligands. arabjchem.org The extraction is often performed from weakly acidic or neutral solutions and can be enhanced through synergistic extraction, which involves a mixture of an acidic extractant and a neutral donor like an amide. nih.gov For example, the synergistic extraction of trivalent lanthanides with a β-diketone and N-methyl-N-phenyl-1,10-phenanthroline-2-carboxamide showed that the dominant extracted species for lighter lanthanides was a stable ternary complex. nih.gov The extraction of Sm(III) from salicylate (B1505791) media using high-molecular-weight amines proceeds via an anion exchange mechanism. arabjchem.orgresearchgate.net

Thermodynamic and Kinetic Investigations of this compound Extraction Systems

Understanding the thermodynamics and kinetics of extraction is crucial for the design and optimization of industrial-scale solvent extraction processes. inl.govnih.gov Thermodynamic data, such as enthalpy and entropy changes, provide insight into the spontaneity and driving forces of the extraction reaction. reading.ac.ukmdpi.com Kinetic studies determine the rate at which the extraction equilibrium is reached, which is a key factor in designing contactor equipment and determining residence times. inl.govnih.gov

The extraction of metal ions is accompanied by changes in enthalpy (ΔH) and entropy (ΔS), which dictate the temperature dependence of the process. In many solvent extraction systems involving strong covalent bond formation between the metal and the ligand, the process is enthalpy-driven. mdpi.comuniud.it This means the reaction is exothermic (negative ΔH), releasing heat upon complex formation. reading.ac.ukmdpi.com

Extraction SystemMetal IonΔH (kJ/mol)ΔS (J/mol·K)Note
CyMe₄-BTBP in cyclohexanoneEu(III)-23.12-Exothermic process. reading.ac.uk
Dissolution of CyMe₄-BTBP-+38.9+98.0Endothermic dissolution of the extractant. reading.ac.uk
D2EHPA in kerosene (B1165875)Sm(III)+24.47+88.08Endothermic and entropy-driven extraction. researchgate.net

Table 2: Enthalpy and entropy values for related f-element extraction systems, illustrating the thermodynamic principles. Note that these values are for comparative purposes and are not for this compound.

These examples show that both exothermic (enthalpy-favored) and endothermic (entropy-favored) extractions are possible, and the specific values depend heavily on the combination of the metal ion, ligand, diluent, and aqueous phase conditions. reading.ac.ukresearchgate.net

Reaction Kinetics and Equilibrium Dynamics of this compound Complex Formation

The formation of a metal complex with this compound is a dynamic process governed by both kinetics (the rate of reaction) and equilibrium (the extent of reaction). The general study of the rates of chemical reactions is known as kinetics, and understanding these rates provides detailed information on the reaction mechanism. numberanalytics.com

The kinetics of complex formation can be influenced by several factors, including the concentrations of the reactants (metal ion and DBDA), temperature, and the solvent system used. numberanalytics.com For many transition metal complexes, the reactions can be rapid, with labile complexes forming completely within a minute, while inert complexes may take several days to form. cbpbu.ac.innih.gov The formation of complexes with DBDA is typically a fast process, allowing for efficient extraction in industrial applications.

UO2(aq)2++2NO3(aq)-+2DBDA(org)⇌UO2(NO3)2·2DBDA(org)

This equation shows that the neutral complex UO₂(NO₃)₂ is solvated by two DBDA molecules, which facilitates its transfer into the organic phase. pnnl.gov The position of this equilibrium, and thus the extraction efficiency, is highly dependent on the chemical environment. researchgate.net The reaction kinetics for the formation of a copper complex with a similar dithiocarbamate (B8719985) ligand were found to follow a rate equation of V = k[Cu²⁺]⁰.⁸⁷⁹²¹[Ligand]².⁰³⁰²¹, indicating a multi-step mechanism. researchgate.net While specific rate constants for DBDA are not widely published, the mechanism is understood to involve the rapid formation of the solvated neutral species in the organic phase.

Influence of Chemical Environment on this compound Extraction Efficacy

The effectiveness of this compound as an extractant is not an intrinsic property but is profoundly influenced by the composition of both the aqueous and organic phases. Factors such as acid concentration, the choice of diluent, and the presence of other salts can dramatically alter its performance. researchgate.netnih.gov

Role of Nitric Acid Concentration

The concentration of nitric acid in the aqueous phase has a significant and complex effect on the extraction of metal ions like uranium(VI) by DBDA. researchgate.net Initially, as the nitric acid concentration increases, the extraction efficiency also increases. This is due to two main effects: the provision of nitrate ions (NO₃⁻) necessary to form the neutral metal-nitrate complex, and a salting-out effect where the high ionic strength of the acid drives the neutral complex into the organic phase.

However, beyond an optimal concentration, further increases in nitric acid lead to a decrease in extraction efficiency. researchgate.net This occurs because nitric acid itself can be extracted by DBDA, creating competition between the acid and the metal-nitrate complex for the available extractant molecules. nih.gov This competitive extraction effectively reduces the concentration of free DBDA available to complex with the target metal ion. nih.gov Studies with similar amide extractants confirm that distribution coefficients for metals often decrease at very high acidities due to this competition. nih.govvibgyorpublishers.org

Conceptual Effect of Nitric Acid Concentration on Metal Distribution Ratio (D)
Nitric Acid Concentration (mol/L)Primary EffectDistribution Ratio (D_Metal)Rationale
Low (e.g., 0.1 - 1.0)Nitrate ProvisionIncreasingProvides necessary NO₃⁻ anions for neutral complex formation.
Medium (e.g., 1.0 - 5.0)Salting-OutPeak / HighHigh ionic strength enhances partitioning to the organic phase. Extraction of U(VI) by DBDA increases up to 5.0 mol/L HNO₃. researchgate.net
High (e.g., > 5.0)CompetitionDecreasingHNO₃ is co-extracted, competing with the metal for the DBDA extractant. nih.govresearchgate.net

Impact of Diluent Systems (e.g., Toluene (B28343), Kerosene, n-Dodecane)

The diluent, the organic solvent in which DBDA is dissolved, is not merely an inert carrier but plays a crucial role in the extraction process. nih.goviaea.org The choice of diluent affects the solubility of the extractant and the resulting metal complex, which in turn influences the distribution ratio and can prevent the formation of a third phase. mdpi.com

Different types of diluents can lead to significantly different extraction outcomes:

Aromatic Diluents (e.g., Toluene): These diluents can interact with the extractant and the complex through π-π interactions. In some systems, they offer good solubility for the components.

Aliphatic Diluents (e.g., Kerosene, n-Dodecane): These are non-polar solvents. Kerosene is often preferred in industrial settings due to its low volatility and high flash point. researchgate.net For the extraction of lanthanides and actinides with similar amide extractants, aliphatic diluents often result in the highest distribution ratios. rsc.org The nature of the diluent has a significant impact on the solvent extraction of f-elements and the stoichiometry of the complexes formed. nih.gov

Studies have directly compared the extraction of uranium(VI) with DBDA in both toluene and kerosene, confirming that the diluent choice alters the extraction mechanism and efficiency. researchgate.net The distribution ratios of Eu³⁺ and Am³⁺ with a similar extractant, TODGA, showed high dependence on the diluent type and its carbon chain length. nih.gov

General Impact of Diluent Type on Extraction with Amide Extractants
Diluent TypeCommon ExamplesGeneral CharacteristicsImpact on Extraction
Aliphaticn-Dodecane, KeroseneNon-polar, inertOften yields the highest distribution ratios for actinides/lanthanides; can be prone to third phase formation. rsc.org
AromaticToluene, XyleneNon-polar, but with π-electron systemGood solvating power for complexes, can sometimes suppress third phase formation compared to aliphatics. researchgate.net
PolarAlcohols, KetonesPolar functional groupsGenerally leads to lower distribution ratios due to interactions with the extractant that compete with metal complexation. nih.gov

Effects of Salting-Out Agents (e.g., LiNO₃)

Salting-out is a phenomenon where the solubility of a non-electrolyte (like the neutral DBDA-metal complex) in an aqueous solution is decreased by the addition of a salt. chromatographyonline.com This effect is intentionally used to enhance extraction efficiency. By adding a highly soluble salt, such as Lithium Nitrate (LiNO₃), to the aqueous phase, the ionic strength of the solution is greatly increased.

This high concentration of ions effectively reduces the amount of "free" water molecules available to solvate the neutral metal complex, thereby "pushing" it into the organic phase and shifting the extraction equilibrium to the right. chromatographyonline.comresearchgate.net The addition of a salting-out agent like LiNO₃ has been shown to significantly increase the partition coefficient for the extraction of uranium(VI) with DBDA. researchgate.net This technique is a key factor in maximizing the recovery of target products in many solvent extraction systems. researchgate.net

Supramolecular Organization and Self-Assembly in this compound-Metal Systems

Beyond the formation of individual molecules, this compound and its metal complexes can organize into larger, ordered structures known as supramolecular assemblies. nih.gov This self-assembly is driven by weak, non-covalent interactions. nih.gov

In non-polar diluents like kerosene or n-dodecane, amide extractants similar to DBDA are known to form reverse micelles. mdpi.com These are aggregates where the polar (carbonyl) heads of the extractant molecules cluster together, creating a polar core, while the non-polar alkyl chains extend outwards into the diluent. This pre-organization of the extractant molecules can be beneficial for extraction, as it arranges the binding sites in a way that is conducive to capturing metal ions. mdpi.com

However, as more metal is extracted, the polarity of these aggregates increases. If the aggregates grow too large, their solubility in the non-polar diluent can be exceeded, leading to phase separation and the formation of a "third phase"—an extractant-rich layer that separates from both the aqueous and the primary organic phases. mdpi.com The formation of this third phase is often a limiting factor in solvent extraction processes.

Synergistic and Antagonistic Effects in Mixed this compound Extractant Systems

In some applications, this compound may be used in combination with other extractants to improve selectivity or efficiency. The interaction between these different extractants can lead to synergistic or antagonistic effects. nih.gov

Synergism occurs when the combined extraction efficiency of the mixture is greater than the sum of the efficiencies of the individual extractants. nih.govnih.gov This can happen, for example, if one extractant forms the primary complex with the metal, while the second extractant solvates this new complex, making it more soluble in the organic phase.

Antagonism is the opposite effect, where the mixture performs worse than the individual components. nih.gov This might occur if the two extractants form a stable, non-extracting complex with each other, reducing their availability to extract the target metal ion.

The study of these interactions is crucial for designing advanced separation processes. While specific data on DBDA in mixed systems is limited in the provided context, the principles of synergism and antagonism are fundamental to the field of solvent extraction. For instance, in other systems, the addition of a nonionic surfactant has been shown to create a synergistic effect by modifying the interface to enhance the adsorption of the primary extractant. nih.gov

Computational and Theoretical Studies on N,n Dibutyldodecanamide Systems

Molecular Dynamics Simulations of N,N-Dibutyldodecanamide in Solution and Interfacial Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules. mdpi.comua.ac.be By simulating the interactions between DBDA molecules and their surrounding environment, researchers can gain a detailed understanding of their structural and dynamic properties in solution and at interfaces. mdpi.com

Atomistic MD simulations have been employed to investigate the behavior of amide systems, providing insights into their aggregation and interfacial properties. For instance, large-scale simulations of nonionic dimethyldodecylamine-N-oxide (DDAO) micelles have revealed details about their shape and hydration. nih.gov Similar methodologies can be applied to DBDA to understand its behavior in various diluents and its role in solvent extraction systems. Simulations can elucidate how factors like temperature and the presence of other chemical species influence the structure and graphitization of related amorphous carbon systems. rsc.org

Quantum Chemical Calculations for this compound and Its Complexes

Quantum chemical calculations, based on the principles of quantum mechanics, offer a deeper understanding of the electronic structure and bonding in molecules like DBDA and its complexes. nih.gov These calculations are crucial for interpreting spectroscopic data and predicting reactivity.

The electronic structure of DBDA, particularly the distribution of electron density, dictates its chemical properties and reactivity. Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate various parameters that correlate with a molecule's behavior. mdpi.com For DBDA, these calculations can reveal the electronic environment around the carbonyl and nitrogen atoms, which are key sites for metal coordination. akjournals.com

Studies on similar amide systems have shown that the coordination of a metal ion to the carbonyl oxygen atom leads to a downfield shift in the nuclear magnetic resonance (NMR) signals of nearby protons and carbon atoms. akjournals.com This is due to the withdrawal of electron density from these atoms upon complexation. akjournals.com

Quantum chemical calculations are instrumental in determining the strength and nature of the bonds between DBDA and metal ions. These calculations can provide interaction energies, which quantify the stability of the metal-ligand complexes. For example, DFT and MD simulations have been used to study the extraction of uranyl(VI) ions with DBDA in toluene (B28343). researchgate.net

The formation of complexes between DBDA and metal ions, such as uranyl(VI), has been investigated through various experimental techniques, which can be further elucidated by computational models. iaea.orgresearchgate.net The stoichiometry of these complexes is often found to be UO₂(NO₃)₂·2(amide). akjournals.com The interaction between the amide ligand and the uranyl(VI) ion occurs through the carbonyl group. akjournals.com

Predictive Modeling of this compound Chemical Behavior

Predictive models, based on both theoretical principles and empirical data, are valuable for estimating the behavior of DBDA in various chemical systems, particularly in the context of solvent extraction and phase equilibria.

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model used to predict activity coefficients in non-ideal liquid mixtures. wikipedia.orgnitrkl.ac.in It is a valuable tool for estimating phase equilibria, which is essential for designing separation processes like distillation and liquid-liquid extraction. nitrkl.ac.inresearchgate.net

The UNIFAC model breaks down molecules into their constituent functional groups and calculates the activity coefficients based on the interactions between these groups. scm.com This approach allows for the prediction of thermodynamic properties for systems where experimental data may be scarce. scribd.com For systems containing DBDA, the UNIFAC method can be used to predict its partitioning between an aqueous phase and an organic diluent. The accuracy of these predictions can be improved by refining the group interaction parameters based on experimental data. ddbst.com

The UNIFAC model is based on two main contributions:

Combinatorial part : Accounts for differences in molecular size and shape. scm.com

Residual part : Accounts for the energetic interactions between functional groups. scm.com

A key aspect of computational chemistry is the validation of theoretical models against experimental results. For DBDA systems, this involves comparing predicted properties with those measured through techniques like spectroscopy and thermodynamic analysis.

For instance, the extraction of uranium(VI) with DBDA has been studied experimentally, determining the dependence on nitric acid and DBDA concentrations, as well as temperature. researchgate.netresearchgate.netresearchgate.net The extracted species have been investigated using FT-IR spectrometry. researchgate.netresearchgate.netresearchgate.net These experimental findings can be correlated with results from quantum chemical calculations and molecular dynamics simulations to build a comprehensive understanding of the extraction mechanism. researchgate.net Similarly, thermodynamic functions calculated from experimental data can be compared with those derived from computational models. researchgate.netresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name Abbreviation
This compound DBDA
Dimethyldodecylamine-N-oxide DDAO
Density Functional Theory DFT
N,N-diethyldodecanamide -
N,N-dioctyldodecanamide -
N,N-dibutyldecanamide -
N,N-dibutyloctanamide -
Uranyl(VI) -
Toluene -

Specialized Roles and Advanced Industrial Applications of N,n Dibutyldodecanamide

N,N-Dibutyldodecanamide in Nuclear Fuel Cycle Chemical Separations

Monoamides like this compound have been investigated as alternatives to traditional extractants, such as Tributyl Phosphate (TBP), for the reprocessing of used nuclear fuel. researchgate.net These amides are noted for their ability to form relatively benign degradation products and for their greater selectivity for uranium over many fission products. osti.gov

This compound functions as a solvating extractant in processes designed to separate actinides, particularly uranium, from aqueous solutions containing high concentrations of nitric acid. iaea.orgiaea.orgresearchgate.net In solvent extraction, the organic phase, typically containing the amide dissolved in a diluent like kerosene (B1165875), is mixed with the aqueous phase derived from dissolved nuclear fuel. iaea.orgresearchgate.net The this compound molecule can coordinate with metal ions, such as the uranyl ion (UO₂²⁺), facilitating their transfer from the aqueous phase to the organic phase. iaea.org

Research has demonstrated the effectiveness of N,N-dialkylamides for this purpose. Studies on the extraction of Uranium(VI) from nitric acid media using this compound in kerosene have been conducted to determine the effects of nitric acid concentration, extractant concentration, and temperature on the extraction efficiency. iaea.org The stoichiometry of the extracted species in such systems has been determined, providing insight into the extraction mechanism. iaea.orgiaea.org Compared to the widely used TBP, N,N-dialkylamides are more basic and can extract actinide metal ions through two different mechanisms. researchgate.net This characteristic has made them subjects of interest for novel fuel reprocessing and partitioning processes. researchgate.net

Table 1: Investigated Parameters in the Solvent Extraction of Uranium(VI) using this compound

Parameter Studied Description Relevant Findings Source
Nitric Acid Concentration The effect of varying HNO₃ concentration in the aqueous phase on the distribution of U(VI). Extraction performance is dependent on the acidity of the aqueous medium. iaea.org
Extractant Concentration The impact of the concentration of this compound in kerosene on U(VI) extraction. The distribution ratio of uranium is influenced by the amide concentration. iaea.orgresearchgate.net
Temperature Dependence The influence of temperature on the extraction process. The enthalpy (ΔH) of the extraction reaction has been determined from these studies. iaea.org
Salting-Out Agents The effect of adding salts to the aqueous phase. Salting-out agents can influence the extraction efficiency. iaea.org

Radiolytic and Chemical Stability Considerations for this compound in Extraction Environments

In nuclear fuel reprocessing, the organic solvent is exposed to intense ionizing radiation and highly acidic conditions, which can lead to its degradation. osti.govnih.gov The stability of the extractant is therefore a critical factor for the viability of the process. nih.gov The radiolysis of N,N-dialkylamides has been studied to understand their degradation pathways and the impact of the resulting products on the extraction process. osti.gov

This compound as a Component in Specialized Chemical Formulations and Reaction Media

Beyond the nuclear industry, this compound's properties as a high-boiling, polar aprotic solvent are utilized in other specialized chemical applications.

This compound has been identified as a suitable solvent for hydroformylation reactions. google.com Hydroformylation, or the oxo process, is a major industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes using a catalyst. mt.comtesisenred.net The solvent plays a critical role in facilitating the mixing of reactants and maintaining a homogeneous reaction mixture. mt.com

A patent for the preparation of glycolaldehyde (B1209225) via the hydroformylation of formaldehyde (B43269) specifically lists this compound as an example of an N,N-disubstituted amide that can be used as the hydroformylation solvent in conjunction with a rhodium and fluorophosphite-based catalyst system. google.com The use of such amide solvents is noted to contribute to good reaction rates and high selectivity towards the desired glycolaldehyde product. google.com

Table 2: Examples of N,N-Disubstituted Amides Cited as Hydroformylation Solvents

Compound Name Chemical Family Source
N,N-dimethylformamide N,N-Disubstituted Amide google.com
N,N-dimethylacetamide N,N-Disubstituted Amide google.com
This compound N,N-Disubstituted Amide google.com
N-methyl-N-butyldodecanamide N,N-Disubstituted Amide google.com
N,N-dicyclohexyldecanamide N,N-Disubstituted Amide google.com
N,N-dibutylbenzamide N,N-Disubstituted Amide google.com

Functional Role in Photographic Chemistry and Materials (e.g., as a singlet oxygen quencher, DIR coupler solvent)

In the field of photography, this compound serves as a high-boiling organic solvent, often referred to as a "coupler solvent". scribd.comgoogleapis.com Its function is to dissolve hydrophobic photographic chemicals, most notably dye couplers, and form stable dispersions within the gelatin layers of photographic film. googleapis.comgoogleapis.comepo.org

It is specifically cited as a suitable carbonamide solvent for use with Development Inhibitor Releasing (DIR) couplers. googleapis.com DIR couplers are important components in modern color films that help control contrast (gamma), enhance sharpness, and reduce graininess by releasing a development-inhibiting compound during the development process. googleapis.com The use of this compound allows these couplers to be effectively incorporated into the photographic emulsion layers. googleapis.comgoogle.comgoogle.com

Additionally, organic molecules within photographic layers can play a role in quenching singlet oxygen. bmrat.org Singlet oxygen is a highly reactive, electronically excited state of oxygen that can be formed during light exposure and can degrade dyes and other components, affecting image stability. bmrat.orgnih.gov Molecules with reactive π electrons or lone pairs of n electrons, such as those found in amides, can deactivate singlet oxygen through physical or chemical quenching mechanisms, returning it to its ground state. bmrat.orgd-nb.info While this compound is used in an environment where singlet oxygen quenching is beneficial, its specific efficiency in this role is part of the broader function of stabilizer packages in photographic materials.

Table 3: Selected Coupler Solvents Used in Photographic Materials

Solvent Name Chemical Class Source
This compound Carbonamide scribd.comgoogleapis.com
Tricresyl phosphate Aryl phosphate scribd.com
Trioctyl phosphate Alkyl phosphate googleapis.com
Dibutyl phthalate Ester of aromatic acid googleapis.com
N-Butylacetanilide Anilide scribd.comgoogleapis.com
N,N-Dibutyl-p-toluenesulfonamide Sulfonamide scribd.comgoogleapis.com

Potential as a Reaction Medium or Catalyst in Organic Synthesis

The use of this compound as a hydroformylation solvent demonstrates its utility as a reaction medium. google.com As a polar aprotic solvent, it belongs to a class of solvents known to be effective for a variety of organic transformations. uniovi.es While specific research into this compound as a broad-spectrum reaction medium or catalyst is not widespread, its properties suggest potential in these areas.

The development of novel catalysts and the use of unconventional reaction media are active areas of research in green and sustainable chemistry. researchgate.netnih.gov The function of a solvent can sometimes extend to a catalytic role, for example by stabilizing transition states through strong hydrogen bonding networks, as seen with glycerol. uniovi.es While this compound does not form hydrogen bonds in the same way, its polar nature can influence reaction pathways. Its documented application in hydroformylation confirms its potential to serve as a specialized reaction medium in industrial organic synthesis. google.com

Environmental Research Perspectives on Amide Compounds and N,n Dibutyldodecanamide

General Principles of Amide Biodegradation and Environmental Transformation

Biodegradation is a key process in the removal of organic chemicals from the environment, driven by the metabolic activity of microorganisms. news-medical.netacs.org For amide compounds, including N,N-disubstituted amides like N,N-dibutyldodecanamide, the primary mechanism of biodegradation is enzymatic hydrolysis of the amide bond. mdpi.comresearchgate.net

The core of this transformation is the cleavage of the carbon-nitrogen (C-N) bond, which converts the amide into a carboxylic acid and an amine. This reaction is catalyzed by a class of enzymes known as amidases or acylamidases, which are widespread in bacteria and fungi. mdpi.comnih.gov The general reaction is as follows:

R-CO-NR'R'' + H₂O → R-COOH + HNR'R''

For this compound, this would result in dodecanoic acid and dibutylamine (B89481). These initial breakdown products can then be further metabolized by microorganisms. Dodecanoic acid, a fatty acid, can be readily degraded through β-oxidation. The fate of dibutylamine is more variable and depends on the specific microbial populations present.

The rate and extent of amide biodegradation are influenced by several factors:

Chemical Structure: The length and branching of the alkyl chains on both the acyl and nitrogen sides of the amide bond can affect the rate of enzymatic hydrolysis. researchgate.net Generally, simpler, linear amides are more readily degraded than complex, branched structures.

Microbial Community: The presence of microorganisms possessing the necessary amidase enzymes is crucial for degradation to occur. nih.govacs.org Environments with diverse microbial populations, such as soil and wastewater treatment plants, are more likely to harbor organisms capable of degrading a wide range of amides. researchgate.net

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and the presence of other nutrients significantly impact microbial activity and, consequently, the rate of biodegradation. unipa.itnih.gov

Table 1: Key Factors Influencing Amide Biodegradation

FactorInfluence on Biodegradation
Chemical Structure The complexity, including chain length and branching of the alkyl groups, can impact the accessibility of the amide bond to microbial enzymes.
Enzyme Availability The presence of specific amidase enzymes capable of hydrolyzing the C-N bond is a prerequisite for degradation.
Microbial Population A diverse and adapted microbial community increases the likelihood of finding organisms that can metabolize the amide and its breakdown products.
Environmental Conditions Optimal pH, temperature, and nutrient levels enhance microbial growth and enzymatic activity, accelerating degradation rates.
Bioavailability The compound must be accessible to microorganisms. Low water solubility or strong adsorption to soil particles can limit bioavailability and slow degradation.

Photodegradation Mechanisms and Products of Amide Analogues

Photodegradation, or photolysis, is an abiotic transformation process initiated by the absorption of light energy, particularly in the ultraviolet (UV) spectrum of sunlight. researchgate.nettaylorandfrancis.com This process can be a significant environmental fate pathway for chemicals present in sunlit surface waters or on soil surfaces. acs.org Photodegradation can occur through two primary mechanisms:

Direct Photolysis: The chemical itself absorbs photons, leading to an excited state that can result in bond cleavage or rearrangement. mdpi.comresearchgate.net For a compound to undergo direct photolysis, its absorption spectrum must overlap with the spectrum of sunlight reaching the Earth's surface (wavelengths >290 nm). dtic.milresearchgate.net

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate (B79036), nitrite), absorb light and produce highly reactive species. rsc.org These species, such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals, then react with and degrade the target compound. researchgate.netnih.gov Hydroxyl radicals are particularly potent and non-selective oxidants that play a major role in the degradation of many organic pollutants in water. news-medical.netacs.org

For N,N-dialkylamides, photochemical reactions can proceed through several pathways. A common reaction for amides upon UV irradiation is the cleavage of the amide C-N bond (a photo-Fries type reaction), which would yield radicals that can then undergo further reactions. researchgate.net Another potential pathway involves hydrogen abstraction from the N-alkyl groups, particularly by reactive species like hydroxyl radicals in indirect photolysis. researchgate.net

The specific degradation products depend on the reaction conditions and the structure of the amide. For an N,N-disubstituted amide like this compound, potential photodegradation products could arise from:

Cleavage of the dodecanoyl group.

Oxidation or cleavage of the N-butyl chains.

Formation of smaller, more oxidized molecules.

Studies on the photolysis of various amides have identified products such as dealkylated amides, carboxylic acids, aldehydes, and smaller organic fragments. scispace.commdpi.com The efficiency of these reactions is often pH-dependent and can be influenced by the presence of other substances in the water that can act as photosensitizers or quenchers. taylorandfrancis.com

Table 2: Comparison of Photodegradation Mechanisms

MechanismDescriptionKey RequirementsPrimary Reactants
Direct Photolysis The compound directly absorbs light energy, leading to its chemical transformation.The compound's absorption spectrum must overlap with the solar spectrum (>290 nm).The target compound itself.
Indirect Photolysis Photosensitizers absorb light and produce reactive oxygen species (ROS) that degrade the compound.Presence of photosensitizers (e.g., dissolved organic matter, nitrates) and light.Reactive Oxygen Species (e.g., •OH, ¹O₂).

Methodologies for Assessing Environmental Fate and Degradation Kinetics of Amide Compounds

To understand and predict the environmental persistence of chemicals like this compound, standardized laboratory tests are used to measure their degradation rates. These studies provide key data, such as the half-life (t₁/₂) of a compound under specific conditions. The Organisation for Economic Co-operation and Development (OECD) provides a widely accepted set of guidelines for testing the environmental fate of chemicals. researchgate.net

Biodegradation Assessment:

Ready Biodegradability Tests (e.g., OECD 301 series): These are stringent screening tests that expose the chemical to a low concentration of microorganisms from sewage treatment plants over 28 days. news-medical.net Degradation is typically measured by oxygen consumption or carbon dioxide production. Passing these tests indicates a substance is likely to be rapidly and completely degraded in the environment.

Inherent Biodegradability Tests (e.g., OECD 302 series): These tests use more favorable conditions (e.g., higher microbial concentrations) to assess if a chemical has the potential to biodegrade, even if it does so slowly.

Simulation Tests (e.g., OECD 308, 309): These studies are designed to simulate degradation in specific environmental compartments like aquatic sediment systems or surface water. researchgate.net They provide more environmentally realistic degradation rates and half-lives by tracking the concentration of the test substance over time in water and sediment phases under both aerobic and anaerobic conditions.

Photodegradation Assessment:

OECD Guideline 316 (Phototransformation of Chemicals in Water – Direct Photolysis): This test measures the rate of direct photolysis by exposing an aqueous solution of the chemical to controlled, filtered light that simulates sunlight. The concentration of the chemical is monitored over time to determine the quantum yield (the efficiency of light in causing the reaction) and the environmental half-life.

The kinetics of degradation are often described using rate orders. First-order kinetics, where the rate of degradation is directly proportional to the concentration of the compound, is commonly used to calculate environmental half-lives from these studies. acs.org

Table 3: Standardized OECD Test Guidelines for Degradation Assessment

GuidelineTest NamePurposeMeasured Endpoint
OECD 301 Ready BiodegradabilityTo screen for rapid and ultimate biodegradation.O₂ consumption or CO₂ evolution over 28 days.
OECD 308 Aerobic and Anaerobic Transformation in Aquatic Sediment SystemsTo determine the degradation rate and pathway in a simulated water/sediment environment.Disappearance of parent compound; formation of metabolites.
OECD 309 Aerobic Mineralization in Surface Water – Simulation Biodegradation TestTo determine the aerobic biodegradation rate in a low-nutrient, natural water simulation.¹⁴CO₂ evolution from a radiolabeled test substance.
OECD 316 Phototransformation of Chemicals in Water – Direct PhotolysisTo determine the rate of direct light-induced degradation in water.Quantum yield and environmental photolysis half-life.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing N,N-Dibutyldodecanamide?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the alkyl chain structure and amide functionality. Peaks for butyl groups (δ ~0.8–1.6 ppm) and the carbonyl (C=O) group (δ ~165–175 ppm) should be observed .

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize column temperature (e.g., 150–300°C gradient) to assess purity and detect volatile impurities. Compare retention times with standards .

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic amide C=O stretching (~1640–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) bands .

    • Table 1 : Key Spectral Data for Analogous Amides
Compound1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)FTIR (cm1^{-1})
N,N-Diethyldodecanamide0.88 (t, CH3_3), 1.25 (m, CH2_2), 2.25 (t, N-CH2_2)14.1 (CH3_3), 22.7 (CH2_2), 173.2 (C=O)1645 (C=O), 1555 (N-H)

Q. What safety protocols are critical when handling this compound?

  • Precautions :

  • Use fume hoods and PPE (gloves, lab coats) to avoid skin contact or inhalation. The compound may decompose under heat to release toxic gases like CO and NOx_x .
  • Store in airtight containers away from oxidizers. Monitor for stability under ambient conditions (20–25°C) .

Advanced Research Questions

Q. How can computational chemistry predict the solvation behavior of this compound in organic reactions?

  • Approach :

  • Perform density functional theory (DFT) calculations to model electron density distribution and polarity. The amide group’s dipole moment (~3.5 D) influences solvent interactions .
  • Use molecular dynamics simulations to study aggregation behavior in nonpolar solvents, correlating with experimental viscosity data (e.g., 0.84 g/cm3^3 density for N,N-Diethyldodecanamide) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling points) of alkyl-substituted amides?

  • Analysis Framework :

  • Pressure Calibration : Replicate measurements under standardized conditions (e.g., N,N-Diethyldodecanamide boils at 166–167°C at 2 torr; variations may arise from pressure calibration errors) .
  • Purity Assessment : Cross-validate results using HPLC (>99% purity thresholds) and DSC (melting point consistency) to rule out impurity effects .
  • Inter-laboratory Studies : Compare data across multiple labs to identify systematic biases (e.g., instrument sensitivity thresholds) .

Q. How does the alkyl chain length (butyl vs. ethyl) in N,N-dialkyldodecanamides affect their solvent properties in catalysis?

  • Experimental Design :

  • Solubility Tests : Measure solubility parameters (Hildebrand or Hansen) in polar (e.g., DMF) vs. nonpolar solvents (e.g., hexane). Longer alkyl chains (butyl) enhance hydrophobicity .
  • Catalytic Activity : Compare reaction yields in amide-mediated couplings (e.g., Ullmann reactions) to assess steric effects of bulky substituents .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques under inert atmospheres to minimize oxidation. Purify via fractional distillation (for liquids) or recrystallization (for solids) .
  • Data Reproducibility : Document solvent batch numbers, humidity, and temperature to control variables in kinetic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dibutyldodecanamide
Reactant of Route 2
Reactant of Route 2
N,N-Dibutyldodecanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.